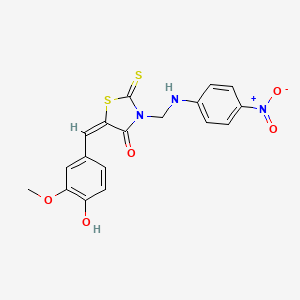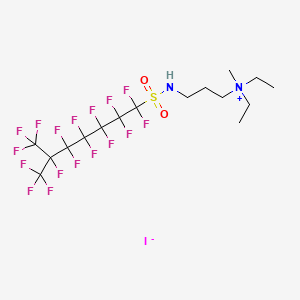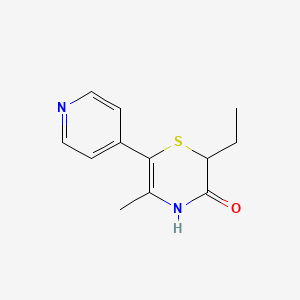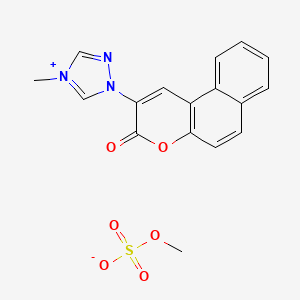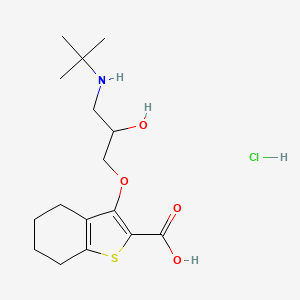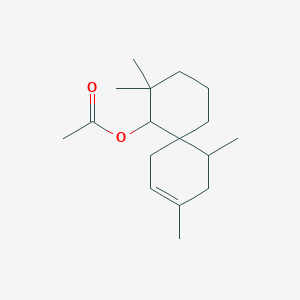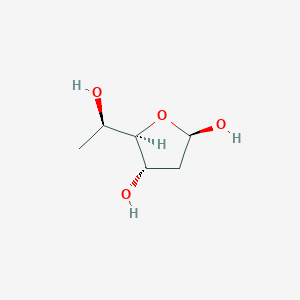
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide typically involves multi-step organic reactions. The starting materials often include benzisothiazole derivatives, nitro compounds, and decanoic acid derivatives. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled heating to optimize the reaction yield.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar or non-polar solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a nitroso compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar core structures but different substituents.
Nitro Compounds: Compounds containing nitro groups with varying chain lengths and functional groups.
Uniqueness
N-(5-Nitro-1-(1-oxodecyl)-2,1-benzisothiazol-3(1H)-ylidene)decanamide is unique due to its specific combination of functional groups and chain lengths, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
106532-70-1 |
|---|---|
Molecular Formula |
C27H41N3O4S |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
N-(1-decanoyl-5-nitro-2,1-benzothiazol-3-ylidene)decanamide |
InChI |
InChI=1S/C27H41N3O4S/c1-3-5-7-9-11-13-15-17-25(31)28-27-23-21-22(30(33)34)19-20-24(23)29(35-27)26(32)18-16-14-12-10-8-6-4-2/h19-21H,3-18H2,1-2H3 |
InChI Key |
UGPWNDXYFOJMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
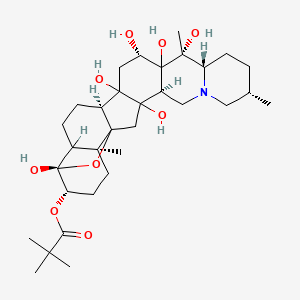
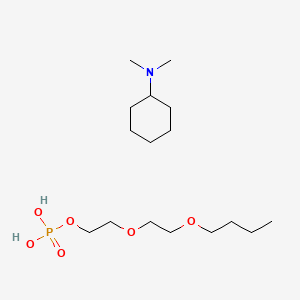
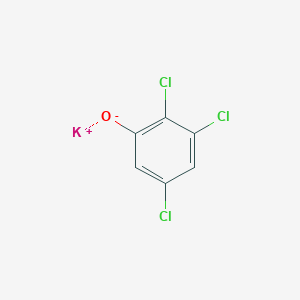
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
